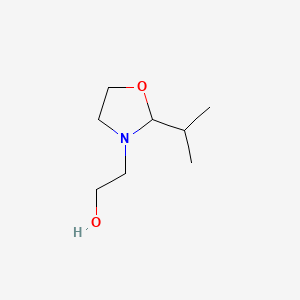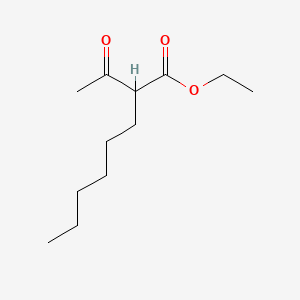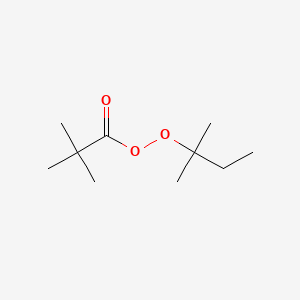
3-(Chlormethyl)-3-methyloxetan
Übersicht
Beschreibung
3-(Chloromethyl)-3-methyloxetane (also known as 3-CMMO) is an organochloride compound that has been extensively studied over the past few decades. It is a versatile and valuable intermediate in organic synthesis as it can be used to synthesize a variety of compounds, ranging from pharmaceuticals to agrochemicals. 3-CMMO is also used in various scientific research applications, such as in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
3-(Chlormethyl)-3-methyloxetan: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Synthese. Seine Chlormethylgruppe kann in eine Vielzahl von funktionellen Gruppen umgewandelt werden, was es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle macht. Zum Beispiel kann es verwendet werden, um pharmazeutisch wirksame Stoffe (APIs) zu synthetisieren, die einen Methyloxetanteil als Teil ihrer Struktur benötigen, was sich möglicherweise auf die Pharmakokinetik und Pharmakodynamik des Arzneimittels auswirken könnte .
Polymerchemie
Im Bereich der Polymerchemie kann This compound zur Herstellung von hypervernetzten Polymeren (HCPs) eingesetzt werden. Diese Polymere zeichnen sich durch ihre hohe Oberfläche und Porosität aus, was für Anwendungen wie Gasspeicherung, molekulare Trennung und als Matrizen für Katalysatoren vorteilhaft ist . Die Chlormethylgruppe ermöglicht eine einfache postsynthetische Modifikation, mit der die Eigenschaften der HCPs für spezifische Anwendungen angepasst werden können.
Organische Synthese
Diese Verbindung dient als ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere bei Chlormethylierungsreaktionen. Sie kann verwendet werden, um Chlormethylgruppen in aromatische Verbindungen einzuführen, die dann weiter modifiziert werden, um Feinchemikalien zu produzieren . Dieser Schritt ist entscheidend für die Synthese verschiedener organischer Verbindungen, die in der Materialwissenschaft und Umweltanwendungen eingesetzt werden.
Pflanzenschutzmittel
This compound: kann bei der Synthese von Pflanzenschutzmitteln eingesetzt werden. Seine Reaktivität ermöglicht die Herstellung von Verbindungen, die als Pestizide oder Herbizide wirken können. Die Entwicklung neuer Pflanzenschutzmittel unter Verwendung dieser Verbindung könnte zu Produkten mit verbesserter Wirksamkeit und geringerer Umweltbelastung führen .
Farbstoffindustrie
In der Farbstoffindustrie kann This compound ein Vorläufer für die Synthese komplexer Farbstoffe sein. Die Chlormethylgruppe kann mit verschiedenen aromatischen Verbindungen reagieren, um neue Farbstoffe mit einzigartigen Eigenschaften für Textilien und andere Materialien zu erzeugen .
Katalyse
Die Nützlichkeit der Verbindung erstreckt sich auf die Katalyse, wo sie zur Synthese von Katalysatoren oder Katalysatorträgern verwendet werden kann. Ihre Einarbeitung in Katalysatorstrukturen kann die Aktivität und Selektivität katalytischer Prozesse verbessern, was in der industriellen Chemie für die effiziente Produktion von Chemikalien unerlässlich ist .
Umweltwissenschaften
In den Umweltwissenschaften kann This compound zur Entwicklung von Materialien für die Sanierung der Umwelt beitragen. Es kann verwendet werden, um Adsorptionsmittel zur Entfernung von Schadstoffen aus Wasser und Luft zu schaffen, was bei Reinigungsprozessen und Umweltschutzbemühungen hilft .
Materialwissenschaft
Schließlich kann diese Verbindung in der Materialwissenschaft eine wichtige Rolle bei der Entwicklung neuer Materialien mit spezifischen mechanischen und chemischen Eigenschaften spielen. Es kann verwendet werden, um Oberflächeneigenschaften zu modifizieren oder neue Polymermischungen mit verbesserten Eigenschaften für verschiedene industrielle Anwendungen zu schaffen .
Wirkmechanismus
Target of Action
Similar compounds are known to interact with various biological targets, influencing cellular processes . The specific targets of 3-(Chloromethyl)-3-methyloxetane would depend on its chemical structure and properties.
Mode of Action
Chloromethyl groups can participate in nucleophilic substitution reactions, while oxetanes are known for their ring-opening reactions . The exact interactions of 3-(Chloromethyl)-3-methyloxetane with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Similar compounds can influence various metabolic pathways . The exact pathways and their downstream effects influenced by 3-(Chloromethyl)-3-methyloxetane would depend on its specific targets and mode of action.
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied in rats, showing slower onset of action and longer elimination time from the body compared to acetylsalicylic acid . The bioavailability of 3-(Chloromethyl)-3-methyloxetane would be influenced by these ADME properties.
Eigenschaften
IUPAC Name |
3-(chloromethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZYEFODKAZWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231618 | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
822-48-0 | |
| Record name | 3-Chloromethyl-3-methyloxacyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetane, 3-(chloromethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Chloromethyl)-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)












